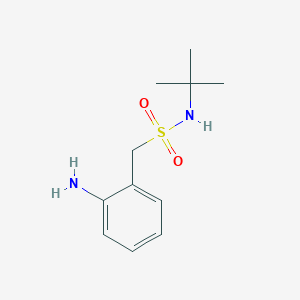










|
REACTION_CXSMILES
|
[CH:1]([O-:3])=[O:2].[Na+].[C:5](Cl)(=[O:7])C.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][S:17]([NH:20][C:21]([CH3:24])([CH3:23])[CH3:22])(=[O:19])=[O:18].[CH3:25][OH:26]>C(OCC)C.C(Cl)Cl>[C:1]([O:3][CH:5]=[O:7])(=[O:2])[CH3:10].[CH3:24][C:21]([NH:20][S:17]([CH2:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH:9][CH:25]=[O:26])(=[O:19])=[O:18])([CH3:22])[CH3:23] |f:0.1|
|


|
Name
|
|
|
Quantity
|
34.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
24.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)CS(=O)(=O)NC(C)(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After vigorous stirring for 5 hours the slurry
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 25° C.
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered into another reaction vessel
|
|
Type
|
ADDITION
|
|
Details
|
diluted with 100 mL CH2Cl2
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 10° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
then stirred 18 hours
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent in vacuo
|
|
Type
|
WAIT
|
|
Details
|
left a residue that
|
|
Type
|
WASH
|
|
Details
|
washed two times with NaHCO3 solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with n-butyl chloride and hexanes (1:1)
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)NS(=O)(=O)CC1=C(C=CC=C1)NC=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.8 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |